molecular formula C15H10ClN5O B3018079 6-chloro-N-(6-cyano-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide CAS No. 1808505-82-9

6-chloro-N-(6-cyano-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide

Cat. No. B3018079
CAS RN: 1808505-82-9
M. Wt: 311.73
InChI Key: WKNVIENDPOASEJ-UHFFFAOYSA-N
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Description

6-chloro-N-(6-cyano-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the benzodiazole family and has shown promising results in various biological assays.

Mechanism of Action

The exact mechanism of action of 6-chloro-N-(6-cyano-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising feature for the development of new cancer therapies.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-N-(6-cyano-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and repair. The compound has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-N-(6-cyano-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 6-chloro-N-(6-cyano-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide. One potential direction is the development of new cancer therapies based on this compound. Another direction is the study of the compound's antimicrobial and antifungal properties, which could lead to the development of new antibiotics. Further research is also needed to fully understand the compound's mechanism of action and to determine its potential toxicity in vivo.

Synthesis Methods

The synthesis of 6-chloro-N-(6-cyano-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide involves the reaction of 6-chloro-2-aminonicotinic acid with 6-cyano-1-methyl-1H-1,3-benzodiazole-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours until the desired product is obtained.

Scientific Research Applications

The compound 6-chloro-N-(6-cyano-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

6-chloro-N-(6-cyano-1-methylbenzimidazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5O/c1-21-12-7-9(8-17)5-6-10(12)19-15(21)20-14(22)11-3-2-4-13(16)18-11/h2-7H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNVIENDPOASEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C#N)N=C1NC(=O)C3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(6-cyano-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide

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